

# Application Notes: 4-Bromo-2-methoxyphenol as a Key Intermediate in Bosutinib Synthesis

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## Compound of Interest

Compound Name: 4-Bromo-2-methoxyphenol

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## Introduction

Bosutinib is a potent, orally bioavailable, dual inhibitor of Src and Abl tyrosine kinases.[1][2] It is approved for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who are resistant or intolerant to prior therapies.[1][3] The chemical synthesis of Bosutinib, chemically named 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, involves the construction of a core 4-anilinoquinoline-3-carbonitrile scaffold.[4] Various synthetic routes have been explored to improve overall yield, reduce costs, and ensure scalability.[5][6]

This application note details a synthetic strategy for Bosutinib that utilizes **4-Bromo-2-methoxyphenol** as a readily available starting material. This approach focuses on the construction of the key intermediate, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a crucial building block for the final assembly of Bosutinib.

## Synthetic Pathway Overview

The synthesis of the key quinoline intermediate from **4-Bromo-2-methoxyphenol** involves a multi-step process that includes a Friedel-Crafts reaction, alkylation, bromination, cyano substitution, and an intramolecular cyclization. A similar pathway has been reported starting from the isomeric 5-Bromo-2-methoxyphenol.[7]

## Quantitative Data Summary

The following table summarizes the reported yields for various synthetic routes to Bosutinib and its key intermediates.

Starting Material	Key Intermediate	Overall Yield (%)	Purity (HPLC) (%)	Reference
3-Methoxy-4-hydroxybenzoic acid	Bosutinib	21.7	Not Specified	[6][8]
2-Methoxy-5-nitrophenol	Bosutinib	32.1	Not Specified	[8]
Acetovanillone	Bosutinib	18.0	98.9	[5]
5-Bromo-2-methoxyphenol	7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile	36.9 (over 7 steps)	98.71	[7]

## Experimental Protocols

### Protocol 1: Synthesis of 1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one (Intermediate A)

This protocol describes the Friedel-Crafts acylation of **4-Bromo-2-methoxyphenol**.

Materials:

- **4-Bromo-2-methoxyphenol**
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Acetyl Chloride ( $\text{CH}_3\text{COCl}$ )
- Anhydrous Dichloromethane (DCM)

- Concentrated Hydrochloric Acid (HCl)
- Ice
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend anhydrous  $\text{AlCl}_3$  (1.1 equivalents) in anhydrous DCM.
- Cool the suspension to  $0^\circ\text{C}$  in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring.
- After the addition of acetyl chloride is complete, add a solution of **4-Bromo-2-methoxyphenol** (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated  $\text{NaHCO}_3$  solution, and then with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield 1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one.

## Protocol 2: Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Key Intermediate)

This protocol outlines the subsequent steps to form the quinoline core from an acylated intermediate. The initial steps would involve alkylation of the phenolic hydroxyl group of Intermediate A with 1-bromo-3-chloropropane, followed by further transformations leading to the cyclization precursor. The key final step is the intramolecular cyclization. A reported method for a similar precursor is as follows:

### Materials:

- 3-amino-2-(2-bromobenzoyl)acrylonitrile derivative (precursor)
- Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF)

### Procedure:

- To a solution of the 3-amino-2-(2-bromobenzoyl)acrylonitrile precursor in anhydrous DMF, add potassium carbonate.
- Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or HPLC.
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.
- Further purification can be achieved by recrystallization from a suitable solvent.

## Protocol 3: Synthesis of Bosutinib from the Key Intermediate

### Materials:

- 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

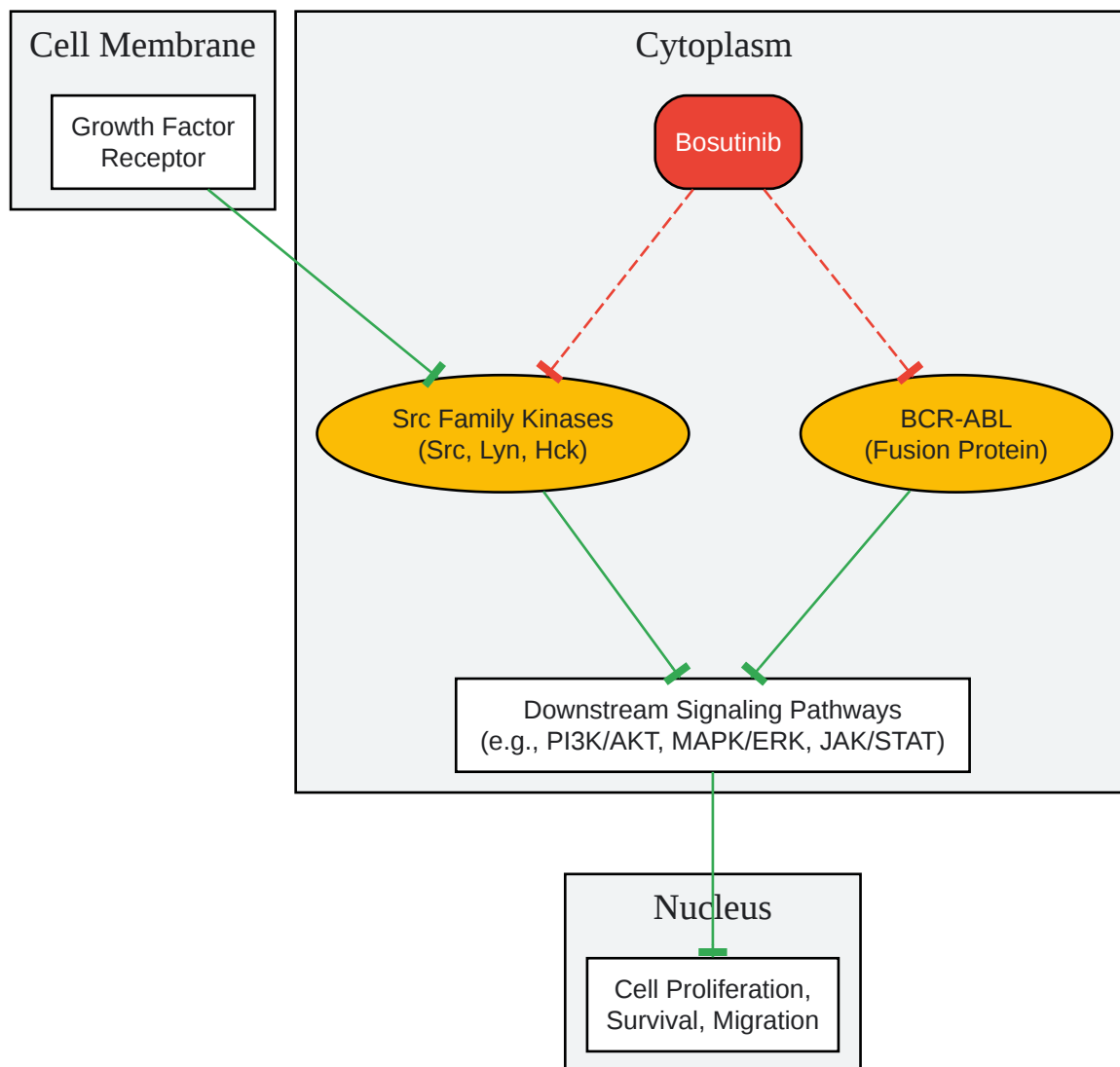
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Toluene
- 2,4-dichloro-5-methoxyaniline
- Pyridine hydrochloride
- 2-ethoxyethanol
- Sodium Iodide (NaI)
- N-methylpiperazine
- Ethyl acetate
- Saturated aqueous sodium bicarbonate

#### Procedure:

- Chlorination: A mixture of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 g, 3.42 mmol) and phosphorus oxychloride (4.7 g, 30.10 mmol) in toluene (10 mL) is heated at reflux for 2 hours.<sup>[6]</sup>
- Coupling: A mixture of the resulting 4-chloro derivative (0.80 g, 2.56 mmol), 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), and pyridine hydrochloride (0.276 g, 2.44 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.<sup>[6]</sup> The reaction is then worked up by partitioning between ethyl acetate and saturated aqueous sodium bicarbonate.<sup>[6]</sup>
- Final Side-Chain Addition: The product from the previous step (0.328 g, 0.7 mmol) is heated with sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL) at 80°C for 12 hours.<sup>[6]</sup> After workup and purification by column chromatography, Bosutinib is obtained.<sup>[6]</sup>

## Visualizations

## Synthetic Workflow



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